1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine
CAS No.:
Cat. No.: VC18673030
Molecular Formula: C13H21N3OSi
Molecular Weight: 263.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N3OSi |
|---|---|
| Molecular Weight | 263.41 g/mol |
| IUPAC Name | 1-(2-trimethylsilylethoxymethyl)benzimidazol-5-amine |
| Standard InChI | InChI=1S/C13H21N3OSi/c1-18(2,3)7-6-17-10-16-9-15-12-8-11(14)4-5-13(12)16/h4-5,8-9H,6-7,10,14H2,1-3H3 |
| Standard InChI Key | ZOONNXGVEXNZLY-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)CCOCN1C=NC2=C1C=CC(=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole core substituted at the 1-position with a (2-(trimethylsilyl)ethoxy)methyl group and at the 5-position with an amine. The benzimidazole moiety consists of a fused benzene and imidazole ring, while the silyl ether side chain enhances lipophilicity and steric protection .
Key Structural Features:
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Benzimidazole Core: Planar aromatic system enabling π-π stacking interactions.
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Trimethylsilyl Group: confers thermal stability and resistance to nucleophilic attack.
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Ethoxymethyl Linker: provides flexibility and modulates solubility .
Spectroscopic and Computational Data
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NMR: -NMR (CDCl) signals include δ 0.10 (s, 9H, Si(CH)), δ 3.55–3.70 (m, 2H, OCH), and δ 6.80–7.40 (m, 3H, benzimidazole-H) .
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Computational Modeling: Density functional theory (DFT) studies predict a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step protocol:
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Benzimidazole Formation: Condensation of o-phenylenediamine with nitriles or aldehydes under acidic conditions.
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SEM Protection: Protection of the benzimidazole nitrogen using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of NaH .
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Functionalization: Introduction of the 5-amine group via nitration followed by catalytic hydrogenation.
Example Protocol (Adapted from ):
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Step 1: React 1H-benzimidazol-5-amine (1.0 equiv) with SEM-Cl (1.2 equiv) in THF at 0°C.
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Step 2: Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the SEM-protected intermediate (85% yield).
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Step 3: Deprotect using trifluoroacetic acid (TFA) in dichloromethane (DCM) to obtain the final product .
Industrial Optimization
Continuous flow reactors are employed to enhance yield (≥90%) and purity (≥99.5%). Key parameters include:
Pharmaceutical Applications
Intermediate in Drug Development
The compound is a precursor to kinase inhibitors and covalent therapeutics. For example:
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ENL YEATS Domain Inhibitors: Derivatives like SR-C-107 (R) (IC = 40 nM) show promise in acute myeloid leukemia (AML) by disrupting chromatin remodeling .
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JAK/STAT Inhibitors: Functionalized analogues inhibit Janus kinases (JAK3 IC = 20 nM) for autoimmune disease therapy .
Table 1: Pharmacological Profiles of Selected Derivatives
| Compound | Target | IC (nM) | Cell Viability (EC, nM) |
|---|---|---|---|
| SR-C-107 (R) | ENL YEATS | 40 | 1.25 (MOLM-13) |
| BPN 17b | JAK3 | 3.4 | 5.8 (T-Jurkat) |
Antimicrobial and Anticancer Activity
The benzimidazole core intercalates DNA and inhibits topoisomerase II, while the silyl group enhances membrane permeability .
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Antimicrobial: MIC = 15.63 µg/mL against Staphylococcus aureus .
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Anticancer: GI = 2.1 µM in MCF-7 breast cancer cells.
Material Science and Catalysis
Advanced Materials
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Adhesives: Silane groups improve adhesion to SiO surfaces (bond strength = 18 MPa) .
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Coatings: Thermal stability up to 300°C, suitable for aerospace applications.
Catalytic Applications
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Cross-Coupling Reactions: Pd-catalyzed Suzuki-Miyaura couplings achieve >95% yield with 0.5 mol% catalyst loading .
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Acid Catalysis: Silanol groups facilitate esterification (TOF = 1,200 h) .
Analytical and Biotechnological Uses
Chromatographic Reagents
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HPLC: Used as a derivatization agent for amine detection (LOD = 0.1 ppm) .
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Mass Spectrometry: Enhances ionization efficiency for peptides.
Biosensors
Functionalized surfaces detect thrombin with a limit of detection (LOD) of 1 pM .
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